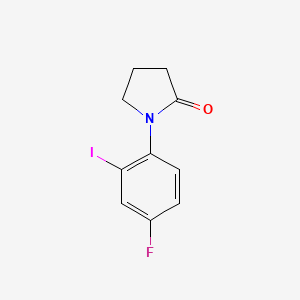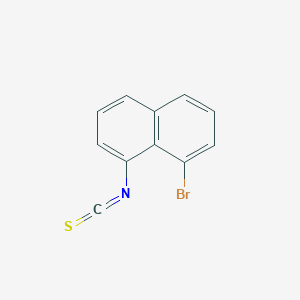
1-Bromo-8-isothiocyanatonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-isothiocyanatonaphthalene is an organic compound with the molecular formula C₁₁H₆BrNS It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isothiocyanate group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-isothiocyanatonaphthalene can be synthesized through a multi-step process starting from naphthalene. The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This is typically achieved using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-isothiocyanatonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) under mild conditions.
Addition Reactions: Nucleophiles such as primary amines (RNH₂) or secondary amines (R₂NH) are used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of 1-amino-8-isothiocyanatonaphthalene or 1-thio-8-isothiocyanatonaphthalene.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.
Scientific Research Applications
1-Bromo-8-isothiocyanatonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-8-isothiocyanatonaphthalene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-isothiocyanatonaphthalene
- 1-Bromo-4-isothiocyanatonaphthalene
- 1-Bromo-5-isothiocyanatonaphthalene
Uniqueness
1-Bromo-8-isothiocyanatonaphthalene is unique due to the specific positioning of the bromine and isothiocyanate groups on the naphthalene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers. The combination of bromine and isothiocyanate groups also provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C11H6BrNS |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1-bromo-8-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6BrNS/c12-9-5-1-3-8-4-2-6-10(11(8)9)13-7-14/h1-6H |
InChI Key |
BDRWPCFRHYKCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=C=S)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


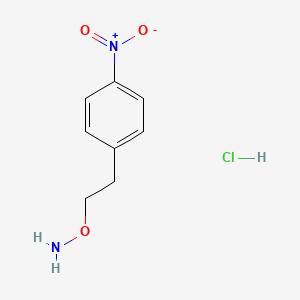
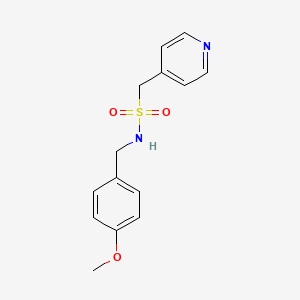

![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
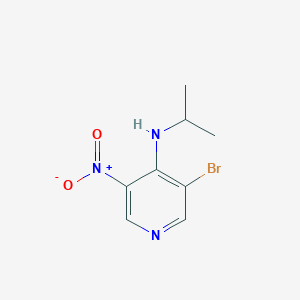

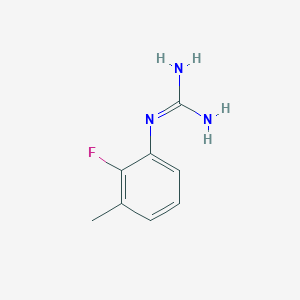
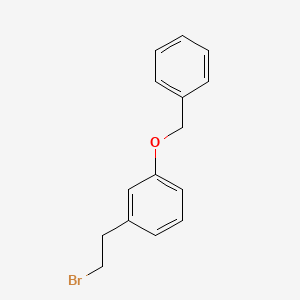
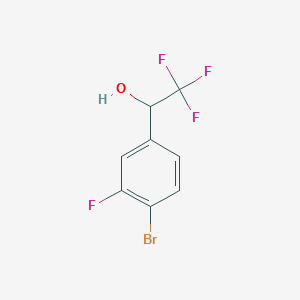
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
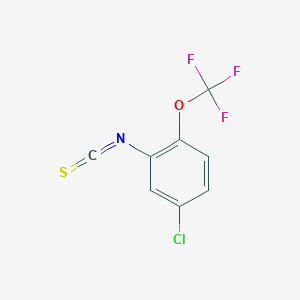
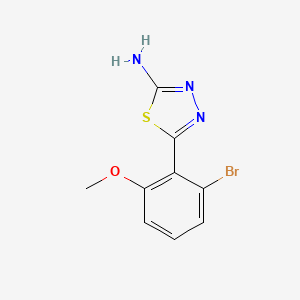
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
